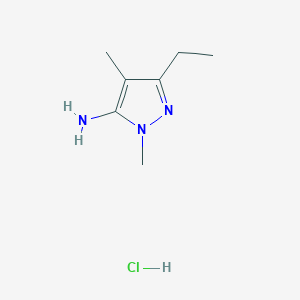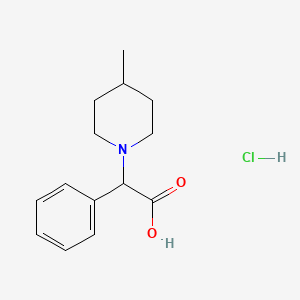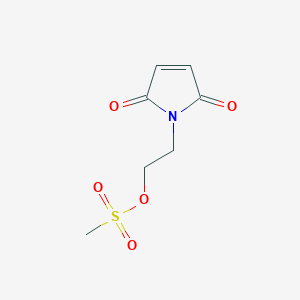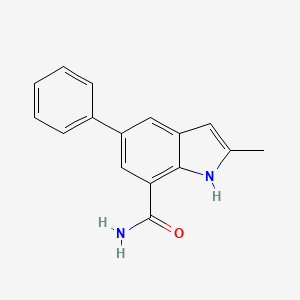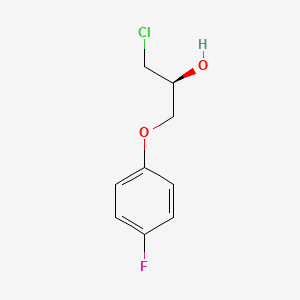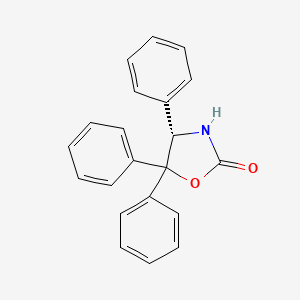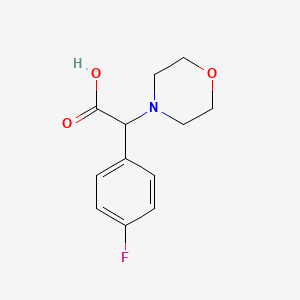
Isoindolin-5-amin
Übersicht
Beschreibung
Isoindolin-5-amine is a chemical compound with the CAS Number: 45766-35-6 and a molecular weight of 134.18 . It is also known by its IUPAC name, 2,3-dihydro-1H-isoindol-5-ylamine . The compound is typically stored at temperatures between 2-8°C . It appears as a yellow to brown solid .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .
Molecular Structure Analysis
Isoindolin-5-amine contains a total of 21 bonds; 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 secondary amine (aliphatic) .
Chemical Reactions Analysis
The synthesis of isoindoline derivatives involves a domino reaction with a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . The resulting N-benzyl-1,3-dihydroisoindole under hydrogenolysis conditions at room temperature underwent selective cleavage of the exocyclic N–CH2Ar bond followed by in situ lactamization to form benzo[b]pyrrolizidinone .
Physical And Chemical Properties Analysis
The main chemical property of amines, including Isoindolin-5-amine, is their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Isoindolin-5-amin-Derivate wurden unter Verwendung von umweltfreundlichen Chemieansätzen synthetisiert und haben eine signifikante antimikrobielle Aktivität gezeigt. Diese Verbindungen wurden gegen eine Vielzahl von Mikroorganismen getestet, darunter Escherichia coli, Serratia, Staphylococcus aureus, Bacillus subtilis, Aspergillus niger und Fusarium oxysporum . Die Entwicklung neuer antimikrobieller Mittel ist entscheidend im Kampf gegen antibiotikaresistente Bakterien, und this compound-Derivate bieten einen vielversprechenden Weg für die Entwicklung neuer Medikamente.
Arzneimittelentwicklung und Pharmakologie
Das Isoindolinon-Gerüst ist eine Schlüsselstruktur in vielen pharmakologisch aktiven Verbindungen. This compound-Derivate wie Pagoclon und Pazinaclone haben angstlösende und hypnotische Wirkungen gezeigt, während andere wie Zopiclon für ihre beruhigenden Wirkungen nützlich sind . Die Vielseitigkeit der Isoindolinon-Struktur macht sie zu einem wichtigen Gerüst in der Arzneimittelentwicklung, wodurch die Entwicklung neuer Therapeutika mit potenziellen Anwendungen in verschiedenen Bereichen der Medizin ermöglicht wird.
Organische Synthese
This compound dient als Baustein in der organischen Synthese, insbesondere beim Aufbau komplexer Molekülgerüste. Innovative Methoden wurden für die effiziente Synthese von Isoindolinon-Derivaten entwickelt, wobei verschiedene Katalysatoren und umweltfreundliche Chemieprinzipien eingesetzt werden . Diese synthetischen Strategien ermöglichen die Herstellung verschiedener Verbindungen mit potenziellen Anwendungen in der Pharmakologie und Materialwissenschaft.
Herbizide und Agrochemikalien
Die chemischen Eigenschaften von this compound-Derivaten machen sie zu geeigneten Kandidaten für den Einsatz in Herbiziden und anderen agrochemischen Produkten. Ihre Reaktivität und potenzielle biologische Aktivität können genutzt werden, um neue Verbindungen zu entwickeln, die bei der Bekämpfung von Unkraut und Schädlingen wirksam sind und zu nachhaltigen landwirtschaftlichen Praktiken beitragen .
Farbstoffe und Farbpigmente
This compound-Verbindungen haben Anwendungen in der Herstellung von Farbstoffen und Farbpigmenten. Ihre strukturellen Merkmale ermöglichen die Entwicklung einer breiten Palette an Farben und Schattierungen, die in Textilien, Tinten und anderen industriellen Anwendungen eingesetzt werden können . Die Fähigkeit, diese Verbindungen mit bestimmten Eigenschaften zu synthetisieren, macht sie wertvoll in der Farbstoffindustrie.
Photochrome Materialien
Die Reaktivität von this compound-Derivaten erstreckt sich auf ihren Einsatz in photochromen Materialien. Diese Materialien ändern ihre Farbe, wenn sie Licht ausgesetzt sind, und this compound-Verbindungen können so konstruiert werden, dass sie diese Eigenschaft aufweisen . Solche Materialien haben Anwendungen in intelligenten Fenstern, Sonnenbrillen und anderen Produkten, bei denen eine lichtgesteuerte Farbänderung gewünscht ist.
Safety and Hazards
Isoindolin-5-amine hydrochloride is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air . If swallowed, rinse mouth with water and consult a physician .
Zukünftige Richtungen
Isoindolines are the focus of much research due to their presence in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . Future research may focus on developing more efficient strategies to access 3-hydroxyisoindolin-1-ones .
Wirkmechanismus
Target of Action
Isoindolin-5-amine derivatives have been found to interact with the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
The interaction of Isoindolin-5-amine derivatives with the dopamine receptor D2 is believed to influence the receptor’s activity. The compounds were tested in silico to predict their affinities and some pharmacokinetic parameters . The in silico analysis suggests that these compounds have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Biochemical Pathways
Therefore, the interaction of Isoindolin-5-amine with dopamine receptors could potentially affect these pathways .
Pharmacokinetics
Result of Action
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in this field has been underscored
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-isoindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIFSHPDDSIFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564155 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45766-35-6 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-isoindol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

